An In-depth Technical Guide to N-Boc-trans-4-fluoro-L-proline: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to N-Boc-trans-4-fluoro-L-proline: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-trans-4-fluoro-L-proline is a synthetic amino acid derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a fluorine atom at the C4 position of the proline ring, impart valuable conformational constraints and properties that are highly sought after in the design of bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-Boc-trans-4-fluoro-L-proline, with a focus on its role in the development of potent and selective integrin inhibitors.
Chemical Properties and Structure
N-Boc-trans-4-fluoro-L-proline is a white to off-white solid at room temperature. Thetert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and facilitates its use in peptide synthesis. The fluorine atom, being highly electronegative, influences the puckering of the proline ring and can modulate the cis-trans isomerization of the preceding peptide bond, making it a valuable tool for conformational control in peptide and protein engineering[1][2].
Structural Information
The chemical structure of N-Boc-trans-4-fluoro-L-proline is characterized by a pyrrolidine ring with a fluorine atom in the trans configuration relative to the carboxylic acid group at the C2 position. The nitrogen atom is protected with a Boc group.
Systematic Name: (2S,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid[3]
Table 1: Chemical Identifiers
| Identifier | Value |
| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@H]1C(=O)O |
| InChI | InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 |
| InChIKey | YGWZXQOYEBWUTH-RQJHMYQMSA-N |
Physicochemical Properties
The physicochemical properties of N-Boc-trans-4-fluoro-L-proline are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Data for N-Boc-trans-4-fluoro-L-proline
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆FNO₄ | |
| Molecular Weight | 233.24 g/mol | [3] |
| Melting Point | 115-119 °C | |
| Optical Activity | [α]²²/D -65.0±5° (c = 1 in chloroform) | |
| Appearance | White to off-white solid | |
| CAS Number | 203866-14-2 | [3] |
| Solubility | Soluble in DMSO (200 mg/mL), sparingly soluble in aqueous buffers. Solubility in ethanol is approximately 15 mg/mL and in DMF is approximately 20 mg/mL for the parent compound N-Boc-L-proline. | [4][5] |
Spectroscopic Data
Detailed spectroscopic analysis is essential for the characterization and quality control of N-Boc-trans-4-fluoro-L-proline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum would display resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pyrrolidine ring. The C4 carbon, being directly attached to fluorine, would show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The FT-IR spectrum of N-Boc-trans-4-fluoro-L-proline is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| C-H (Alkyl) | 2980-2850 | Stretching vibrations |
| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |
| C=O (Boc group) | ~1690 | Stretching vibration |
| C-N | 1250-1020 | Stretching vibration |
| C-F | 1100-1000 | Stretching vibration |
Experimental Protocols
The synthesis of N-Boc-trans-4-fluoro-L-proline is most commonly achieved from its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester, through a nucleophilic fluorination reaction.
Synthesis of N-Boc-trans-4-fluoro-L-proline
A widely used method for this transformation involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. A general procedure is outlined below.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of N-Boc-trans-4-fluoro-L-proline.
Detailed Methodology:
-
Fluorination: N-Boc-trans-4-hydroxy-L-proline methyl ester is dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂) and cooled to 0 °C. A fluorinating agent, such as DAST or Deoxo-Fluor®, is added dropwise to the solution. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC)[6][7][8].
-
Workup and Ester Hydrolysis: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield the crude N-Boc-trans-4-fluoro-L-proline methyl ester. This crude ester is then hydrolyzed using a base, such as lithium hydroxide (LiOH), in a mixture of tetrahydrofuran (THF) and water[9].
-
Purification: After hydrolysis, the reaction mixture is acidified with a dilute acid like hydrochloric acid (HCl) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried and concentrated to afford the crude product. Purification is typically achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure N-Boc-trans-4-fluoro-L-proline[10][11][12].
Applications in Drug Discovery and Peptide Synthesis
N-Boc-trans-4-fluoro-L-proline is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications.
Integrin Inhibitors
One of the most significant applications of N-Boc-trans-4-fluoro-L-proline is in the development of inhibitors targeting integrins, particularly αvβ1 integrin. Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are implicated in various pathological processes, including fibrosis and cancer[2][13].
N-arylsulfonyl-L-proline derivatives synthesized from N-Boc-trans-4-fluoro-L-proline have been shown to be potent and selective inhibitors of αvβ1 integrin, with some exhibiting IC₅₀ values in the nanomolar range[3]. The fluorine substitution on the proline ring plays a crucial role in optimizing the binding affinity and selectivity of these inhibitors.
Integrin αvβ1 Signaling Pathway and Inhibition
Caption: Simplified diagram of the integrin αvβ1 signaling pathway and its inhibition.
The binding of extracellular matrix proteins to integrin αvβ1 triggers a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK). This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which regulate crucial cellular processes like proliferation, survival, and migration[14][15][16]. N-arylsulfonyl-L-proline derivatives act as antagonists by binding to the integrin and preventing its interaction with the extracellular matrix, thereby inhibiting these downstream signaling events[2][13].
Peptide and Protein Conformation
The incorporation of 4-fluorinated prolines into peptides and proteins serves as a powerful tool to study and control their conformation. The stereochemistry of the fluorine atom at the C4 position influences the puckering of the pyrrolidine ring, which in turn affects the cis/trans isomerism of the preceding peptide bond. trans-4-Fluoro-L-proline, for instance, generally favors the trans conformation of the Xaa-Pro bond. This conformational control is crucial in the design of peptides with specific secondary structures and in understanding the role of proline conformation in protein folding and stability[1][2].
Conclusion
N-Boc-trans-4-fluoro-L-proline is a versatile and valuable building block for researchers in medicinal chemistry and drug development. Its unique chemical and structural properties, particularly the conformational constraints imposed by the fluorine atom, make it an important tool for the design of bioactive molecules with enhanced potency and selectivity. The successful application of this compound in the development of potent αvβ1 integrin inhibitors highlights its potential in targeting diseases characterized by aberrant cell adhesion and signaling. Further exploration of its utility in peptide and protein engineering is likely to yield novel insights and therapeutic opportunities.
References
- 1. Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors. [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
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